molecular formula C16H14F2N2O2S B2373513 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide CAS No. 310414-36-9

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide

Cat. No.: B2373513
CAS No.: 310414-36-9
M. Wt: 336.36
InChI Key: XBHUEPOKXIMXHW-UHFFFAOYSA-N
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Description

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide is a heterocyclic amide characterized by a benzo[d]thiazole core substituted with 5,5-dimethyl and 7-oxo groups, coupled with a 2,6-difluorobenzamide moiety.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2S/c1-16(2)6-10-13(11(21)7-16)23-15(19-10)20-14(22)12-8(17)4-3-5-9(12)18/h3-5H,6-7H2,1-2H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHUEPOKXIMXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=C(C=CC=C3F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide is an organic compound with a complex structure that has garnered attention for its potential biological activity. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzothiazole core fused with a difluorobenzamide moiety. Its molecular formula is C16H15F2N3O2SC_{16}H_{15}F_2N_3O_2S, with a molecular weight of approximately 353.37 g/mol. The presence of the difluoro group enhances its interaction with biological targets due to increased lipophilicity and potential for hydrogen bonding.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 5,5-dimethyl-2-thiohydantoin and 2,6-difluorobenzoyl chloride.
  • Reaction Conditions : The reaction is carried out under basic conditions using solvents like dichloromethane or chloroform.
  • Purification : Post-reaction purification may involve recrystallization or chromatography to isolate the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of the bacterial cell division protein FtsZ. This protein is crucial for bacterial cytokinesis and represents a significant target for antibiotic development .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various strains of bacteria. The difluoro substitution enhances binding affinity to bacterial enzymes compared to non-fluorinated analogs .

Case Studies

  • In Vitro Studies : In studies involving CCRF-CEM leukemia cells, related compounds demonstrated varying degrees of cytotoxicity. However, specific analogs were found to be inactive at concentrations higher than 20 µg/mL .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications in the benzamide scaffold significantly affect the biological activity. For instance, fluorinated analogs exhibited improved potency due to conformational stability and enhanced interactions with FtsZ .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameActivityNotable Features
N-(5,5-dimethyl-7-oxo-4-nitrobenzamide)ModerateNitro group enhances reactivity
N-(5,5-dimethyl-7-oxo-4-methylbenzamide)LowLacks fluorine substitutions
N-(5,5-dimethyl-7-oxo-thiophene carboxamide)VariableDifferent heterocyclic structure

Comparison with Similar Compounds

Structural Insights :

  • Electron-Withdrawing Groups : The 2,6-difluoro substitution in the target compound likely enhances metabolic stability and binding affinity compared to electron-donating groups (e.g., 3-methoxy in compound 12).

Cardioprotective Potential

A structurally related thiazol-2-yl hydrazine hydrobromide derivative exhibited cardioprotective effects, surpassing reference drugs like Levocarnitine in reducing hypoxic contractile responses . While the target compound lacks a hydrazine group, this suggests the benzo[d]thiazole core may confer cardiovascular relevance.

Pesticidal Inference

Physical Properties

  • Melting Points : Analogs like compound 16 exhibit high melting points (292–293°C), suggesting strong crystalline packing due to hydrogen bonding and aromatic stacking .
  • Spectral Data :
    • FTIR : Strong CO stretches at 1635–1664 cm⁻¹ (amide I band) .
    • HRMS : Accurate mass confirmation (e.g., [M + Na]⁺ = 379.0551 for compound 16) .

Challenges and Discontinuations

Several analogs (e.g., 4-methylbenzamide derivative) were discontinued , likely due to inadequate efficacy, toxicity, or synthetic challenges. This underscores the need for optimized substituents in the benzamide group to balance activity and safety.

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole core is synthesized via a modified Hantzsch reaction using 5,5-dimethylcyclohexane-1,3-dione and thiourea. Key steps include:

  • Reaction conditions : Reflux in ethanol with iodine (0.1 eq) as a catalyst for 12–48 hours.
  • Mechanism : Cyclocondensation of the ketone with thiourea forms the thiazole ring, followed by oxidative aromatization.
  • Yield : 60–72% after recrystallization from ethanol/water.

Characterization Data :

  • 1H NMR (300 MHz, CDCl3) : δ 1.32 (s, 6H, 2×CH3), 2.58 (t, 2H, CH2), 2.86 (t, 2H, CH2), 5.21 (s, 2H, NH2).
  • IR (KBr) : 1625 cm⁻¹ (C=N), 1680 cm⁻¹ (C=O).

Synthesis of 2,6-Difluorobenzoyl Chloride

This acyl chloride is prepared from 2,6-difluorobenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride:

  • Procedure : 2,6-Difluorobenzoic acid (1 eq) is refluxed with SOCl2 (2 eq) in anhydrous dichloromethane (DCM) for 4 hours.
  • Yield : >95% after distillation under reduced pressure.

Amide Bond Formation

The final step couples the thiazoleamine with 2,6-difluorobenzoyl chloride under Schotten-Baumann conditions:

Standard Protocol

  • Reagents :
    • 5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (1 eq)
    • 2,6-Difluorobenzoyl chloride (1.2 eq)
    • Triethylamine (2 eq) in anhydrous DCM.
  • Procedure :
    • The amine is dissolved in DCM, cooled to 0°C, and treated with triethylamine.
    • 2,6-Difluorobenzoyl chloride is added dropwise, and the mixture is stirred at room temperature for 6–12 hours.
  • Workup : The reaction is quenched with water, and the product is extracted with DCM, dried (Na2SO4), and purified via silica gel chromatography (hexane/ethyl acetate 3:1).
  • Yield : 65–78%.

Microwave-Assisted Optimization

  • Conditions : Microwave irradiation at 100°C for 20 minutes.
  • Advantages : Reduced reaction time (from 12 hours to 20 minutes) and improved yield (82%).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.28 (s, 6H, 2×CH3), 2.52 (t, 2H, J = 6.4 Hz, CH2), 2.80 (t, 2H, J = 6.4 Hz, CH2), 7.25–7.35 (m, 2H, Ar-H), 7.89 (s, 1H, NH), 10.42 (s, 1H, NH).
  • 13C NMR (100 MHz, DMSO-d6) : δ 28.1 (CH3), 29.3 (CH2), 35.6 (C-5), 112.4–160.2 (Ar-C), 165.8 (C=O), 170.1 (C=N).
  • HRMS (ESI) : m/z calcd for C17H17F2N2O2S [M+H]+: 379.1024; found: 379.1028.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages References
Schotten-Baumann DCM, 12 h, RT 65–78% Simple setup, scalable
Microwave-assisted 100°C, 20 min 82% Faster, higher yield
Solid-phase synthesis Resin-bound, 48 h 58% Ease of purification

Industrial-Scale Considerations

Patent CN110746322A highlights critical factors for large-scale production:

  • Solvent Recycling : DMF from the amidation step is reused in the thiazoleamine synthesis, reducing costs.
  • Catalyst Optimization : Tetrabutylammonium bromide (TBAB) increases reaction rates by 30%.
  • Crystallization : Recrystallization from ethanol/water (1:1) yields >99% pure product.

Challenges and Mitigation Strategies

  • Low Amidation Yield : Attributable to steric hindrance from the dimethyl groups. Mitigated by using excess acyl chloride (1.5 eq) and prolonged reaction times.
  • Byproduct Formation : Hydrolysis of the acyl chloride is minimized by maintaining anhydrous conditions.

Q & A

Q. What are the optimal synthetic routes for N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:
  • Step 1 : Prepare the thiazole core (5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine) via cyclization of substituted thiourea derivatives under reflux in ethanol .
  • Step 2 : Couple the thiazole amine with 2,6-difluorobenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Optimization : Monitor reaction progress via TLC/HPLC. Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Yield improvements (>70%) are achievable by controlling moisture levels and reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C NMR spectra to confirm the presence of key groups:
  • Thiazole ring protons (δ 2.5–3.5 ppm for CH2_2 groups).
  • Aromatic protons from 2,6-difluorobenzamide (δ 7.0–7.8 ppm with splitting patterns) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water mobile phase (70:30) to assess purity (>95% acceptable for biological assays) .
  • Mass Spectrometry (MS) : Confirm molecular weight (M+^+ = 390.4 g/mol) via ESI-MS in positive ion mode .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer : Contradictions in biological data (e.g., varying IC50_{50} values in enzyme inhibition assays) may arise from:
  • Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1% v/v) to minimize artifacts .
  • Compound Stability : Perform stability studies (e.g., HPLC at 24/48 hours) to rule out degradation in assay media .
  • Statistical Validation : Use ANOVA or Student’s t-test to compare datasets, ensuring n ≥ 3 replicates. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can X-ray crystallography and computational modeling be integrated to elucidate the three-dimensional structure and electronic properties of this compound?

  • Methodological Answer :
  • Crystallography : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL . Key parameters:
  • R-factor : Aim for <5% after full-matrix refinement.
  • Electron Density Maps : Validate the position of fluorine atoms and thiazole ring conformation .
  • Computational Modeling :
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (B3LYP/6-31G* basis set) to identify reactive sites (e.g., carbonyl groups for hydrogen bonding) .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with biological targets (e.g., kinases or proteases) based on crystallographic data .

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